(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide
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Overview
Description
(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide is a complex organic compound that features a combination of functional groups, including a pyrimidine ring, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety, and finally the attachment of the (E)-but-2-enedioic acid group. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, and cell membranes. Its structural features suggest it could have interesting biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new medications for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure suggests it may interact with multiple pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide include other pyrimidine derivatives, piperazine-containing compounds, and carboxamides. Examples include:
- Pyrimidine-4-carboxamide derivatives
- Piperazine-based drugs such as antipsychotics or antihistamines
- Compounds with (E)-but-2-enedioic acid moieties
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H29ClN6O6 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H25ClN6O2.C4H4O4/c1-28-17-4-3-14(20)13-16(17)26-11-9-25(10-12-26)8-2-6-22-19-23-7-5-15(24-19)18(21)27;5-3(6)1-2-4(7)8/h3-5,7,13H,2,6,8-12H2,1H3,(H2,21,27)(H,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
AEIPSSWDRGYIBS-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC3=NC=CC(=N3)C(=O)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC3=NC=CC(=N3)C(=O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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